molecular formula C21H21N5OS B2783635 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 831211-24-6

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2783635
CAS RN: 831211-24-6
M. Wt: 391.49
InChI Key: FKCYNVBTLGWRQP-UHFFFAOYSA-N
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Description

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide, also known as ETAA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This molecule has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is not fully understood. However, one study reported that 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene transcription. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to have various biochemical and physiological effects. One study reported that 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide increases the levels of acetylated histones in human breast cancer cells. Another study reported that 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide decreases the levels of pro-inflammatory cytokines in rat paw tissue. 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has also been shown to decrease the levels of reactive oxygen species (ROS) in human lung cancer cells.

Advantages and Limitations for Lab Experiments

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has several advantages and limitations for laboratory experiments. One advantage is that it has been shown to have low toxicity in mice. Another advantage is that it is relatively easy to synthesize. One limitation is that it has poor solubility in water, which can make it difficult to use in some experiments. Another limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide. One direction is to further investigate its potential anticancer activity. Another direction is to investigate its potential as an anti-inflammatory agent. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective methods for synthesizing and using 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide in laboratory experiments.

Synthesis Methods

The synthesis of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has been reported in several research articles. One of the methods involves the reaction of 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol with N-(m-tolyl)acetyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide. Another method involves the reaction of 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol with N-(m-tolyl)acetyl chloride in the presence of sodium hydride. The product is then purified using recrystallization to obtain pure 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide.

Scientific Research Applications

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has been studied for its potential pharmacological properties. One study reported that 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has anticonvulsant activity in mice. Another study reported that 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has anti-inflammatory activity in rats. 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has also been studied for its potential anticancer activity. One study reported that 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide inhibits the growth of human breast cancer cells in vitro. Another study reported that 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide inhibits the growth of human lung cancer cells in vitro.

properties

IUPAC Name

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-3-26-20(17-12-22-18-10-5-4-9-16(17)18)24-25-21(26)28-13-19(27)23-15-8-6-7-14(2)11-15/h4-12,22H,3,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCYNVBTLGWRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

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